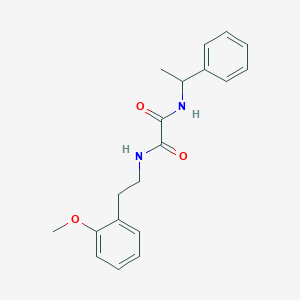

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide

Description

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of two aromatic rings connected through an oxalamide linkage

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(15-8-4-3-5-9-15)21-19(23)18(22)20-13-12-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXEQYRSIJBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 2-methoxyphenethylamine and 1-phenylethylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)carbamate: Contains a carbamate linkage.

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)amide: Features an amide linkage.

Uniqueness

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Biological Activity

N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C16H20N2O3

IUPAC Name : this compound

Canonical SMILES : COC(C1=CC=CC=C1)CC(=O)N(C(C2=CC=CC=C2)C(=O)N)C(=O)O

The synthesis of this compound typically involves the reaction of 2-methoxyphenethylamine with oxalic acid derivatives under controlled conditions. The reaction yields the oxalamide structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disorders.

In Vitro Studies

A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

In Vivo Studies

In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that the compound could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of cancer cell growth | |

| In Vivo | Reduction of inflammatory cytokines | |

| Mechanistic Study | Induction of apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.